Isoxaben

Descripción

This compound is an herbicide from the benzamide family intended for use in vineyards and tree nut orchards for the preemergence control of broadleaf weeds

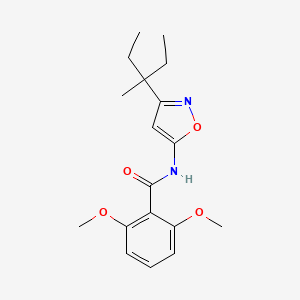

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-6-18(3,7-2)14-11-15(24-20-14)19-17(21)16-12(22-4)9-8-10-13(16)23-5/h8-11H,6-7H2,1-5H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHURSZHKKJGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024159 | |

| Record name | Isoxaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light tan solid; [HSDB] | |

| Record name | Isoxaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5738 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slight solubility in organic solvents (methanol, ethyl acetate, dichloromethane, acetonitrile), At 25 °C, methanol and ethyl acetate 50-100 mg/mL; acetonitrile 30-35 mg/mL; toluene 4-5mg/mL; hexane 0.07-0.08 mg/mL; and water 0.001-0.002 mg/mL, In water, 1.42 mg/L at pH 7 and 20 °C | |

| Record name | ISOXABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.13X10-9 mm Hg at 25 °C | |

| Record name | ISOXABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The product typically contains about 2% of an isomer N-(3-(1,1-dimethylbutyl)-5-isoxazolyl)-2,6-dimethoxybenzamide. | |

| Record name | ISOXABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Light tan granule | |

CAS No. |

82558-50-7 | |

| Record name | Isoxaben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82558-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxaben [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082558507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(1-ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzamide, N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOXABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/101V41EEA4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOXABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

176-179 °C | |

| Record name | ISOXABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Identifying the Elusive Target: A Technical Guide to the Discovery of Isoxaben's Molecular Target in Arabidopsis thaliana

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxaben, a pre-emergence herbicide, has been a critical tool for both agricultural weed control and fundamental plant cell wall research. Its potent inhibitory effect on cellulose biosynthesis has been well-documented, but pinpointing its precise molecular target required a systematic and multi-faceted approach. This technical guide provides an in-depth overview of the core methodologies and key findings that led to the identification of the this compound target protein in the model plant, Arabidopsis thaliana. We will delve into the experimental protocols for genetic screening, map-based cloning, and biochemical analyses that were instrumental in this discovery. Furthermore, this guide will explore the downstream signaling pathways activated by this compound-induced cell wall stress, offering a comprehensive view of its mode of action.

Introduction

The plant cell wall is a dynamic and essential structure, providing mechanical support, dictating cell shape, and serving as the first line of defense against environmental stresses. A primary component of this wall is cellulose, a polymer of glucose synthesized at the plasma membrane by cellulose synthase (CESA) complexes.[1] The herbicide this compound is a potent inhibitor of cellulose synthesis, with IC50 values in the nanomolar range.[2][3] Its application leads to characteristic phenotypes such as root swelling and growth inhibition, consistent with a disruption of cell wall integrity.[2][4] Understanding the direct molecular target of this compound is not only crucial for developing more effective herbicides but also provides a powerful chemical tool to dissect the mechanisms of cellulose biosynthesis and cell wall integrity signaling. This guide will detail the pivotal experiments that unmasked the target of this compound.

The Genetic Approach: Unmasking the Target Through Resistance

The primary strategy employed to identify the target of this compound was a classical forward genetics screen. This powerful approach involves inducing random mutations in a population of organisms and then selecting for individuals that exhibit a desired phenotype—in this case, resistance to this compound.

Experimental Protocol: Forward Genetic Screen for this compound Resistance

This protocol outlines the key steps in performing a forward genetic screen to identify this compound-resistant mutants in Arabidopsis thaliana.

2.1.1. Mutagenesis with Ethyl Methanesulfonate (EMS)

-

Seed Preparation: Weigh approximately 200 mg of Arabidopsis thaliana seeds (e.g., ecotype Columbia-0), which corresponds to about 10,000 seeds.

-

Pre-imbibition: To synchronize germination and increase mutagen uptake, pre-imbibe the seeds overnight in a 0.1% potassium chloride solution.

-

EMS Treatment: In a fume hood, soak the pre-imbibed seeds for 8-16 hours in a solution of 0.2% to 0.3% ethyl methanesulfonate (EMS) in 100 mM sodium phosphate buffer (pH 7.5). The optimal concentration and duration should be determined empirically to achieve a high mutation rate with acceptable lethality.

-

Washing: After mutagenesis, carefully decant the EMS solution into a deactivating solution (e.g., 5M NaOH). Wash the seeds extensively with water (at least 8-10 times) to remove any residual EMS.

-

Drying and Stratification: Air-dry the mutagenized seeds (now termed M1 seeds) and store them until planting.

2.1.2. M1 Generation and M2 Seed Collection

-

Planting M1 Seeds: Sow the M1 seeds in soil at a low density to allow for healthy plant development.

-

M2 Seed Harvest: Grow the M1 plants to maturity and harvest the resulting M2 seeds. To ensure the recovery of independent mutations, it is best to harvest seeds from individual M1 plants separately, creating distinct M2 families. Alternatively, for a large-scale screen, M2 seeds can be harvested in bulk.

2.1.3. Screening for this compound Resistance

-

Seed Sterilization and Plating: Surface-sterilize the M2 seeds and plate them on Murashige and Skoog (MS) medium containing a selective concentration of this compound. A typical concentration for screening is 20 nM, which effectively inhibits the growth of wild-type seedlings.

-

Identification of Resistant Mutants: After 7-10 days of growth under standard conditions (e.g., 16-hour light/8-hour dark cycle at 22°C), identify seedlings that exhibit normal root and hypocotyl elongation in the presence of this compound. These are your putative resistant mutants.

-

Transplanting and Confirmation: Carefully transfer the resistant seedlings to soil and allow them to set seed (M3 generation). Confirm the resistance phenotype in the M3 generation to ensure it is a heritable trait.

Identification of the IXR Loci

Through such genetic screens, several this compound-resistant mutants were identified and named ixr (this compound-resistant). Genetic analysis revealed that these mutations were semi-dominant and mapped to two primary genetic loci: IXR1 and IXR2.

Molecular Identification of the this compound Target

With the genetic loci conferring resistance identified, the next critical step was to pinpoint the specific genes and the causative mutations within them. This was achieved through map-based cloning.

Experimental Protocol: Map-Based Cloning of IXR1

Map-based cloning is a method used to identify a gene of interest based on its position on a chromosome.

3.1.1. Creating a Mapping Population

-

Parental Cross: Cross an this compound-resistant mutant (e.g., ixr1-1 in the Columbia-0 ecotype) with a polymorphic wild-type ecotype (e.g., Landsberg erecta).

-

F1 and F2 Generations: Allow the resulting F1 generation to self-pollinate to produce an F2 mapping population.

3.1.2. Rough Mapping

-

Phenotyping: Grow the F2 population on this compound-containing medium and select for resistant individuals.

-

DNA Extraction and Marker Analysis: Extract genomic DNA from a small number of resistant F2 plants. Analyze these plants with molecular markers (e.g., SSLPs, CAPS) that are polymorphic between the two parental ecotypes and are distributed across the genome.

-

Linkage Analysis: Identify markers that are frequently co-inherited with the resistance phenotype, indicating linkage to the IXR1 locus.

3.1.3. Fine Mapping

-

Increasing the Population Size: To increase the resolution of the map, grow a larger F2 population (hundreds to thousands of individuals) and select for resistant plants that show recombination between the flanking markers identified during rough mapping.

-

Developing New Markers: Design new molecular markers within the narrowed-down genomic region to further pinpoint the location of the IXR1 gene.

-

Identifying Candidate Genes: Once the genetic interval is sufficiently small (e.g., <50 kb), identify all the annotated genes within that region using genome databases.

3.1.4. Gene Identification and Confirmation

-

Sequencing: Sequence the candidate genes from the ixr1-1 mutant and the wild-type parent to identify any mutations.

-

Complementation: To confirm that the identified gene is indeed IXR1, transform the mutant plant with a wild-type copy of the gene. Restoration of this compound sensitivity in the transformed mutant confirms the identity of the gene.

The Targets Revealed: CESA3 and CESA6

Using map-based cloning, the IXR1 gene was identified as AtCESA3 (CELLULOSE SYNTHASE 3). The ixr1-1 and ixr1-2 alleles were found to contain point mutations leading to amino acid substitutions in the CESA3 protein. Similarly, the IXR2 locus was mapped to the AtCESA6 gene. These findings provided strong genetic evidence that this compound directly targets the CESA3 and CESA6 subunits of the cellulose synthase complex.

Quantitative Analysis of this compound Effects

To further characterize the interaction between this compound and its targets, quantitative analyses are essential.

This compound Resistance Levels in ixr Mutants

| Mutant Allele | Gene | Amino Acid Substitution | Level of Resistance (vs. Wild-Type) | Reference |

| ixr1-1 | CESA3 | Gly998Asp | 300-fold | |

| ixr1-2 | CESA3 | Thr942Ile | 90-fold | |

| ixr2-1 | CESA6 | Arg1064Trp | Increased resistance |

Impact of this compound on Cellulose Content

Biochemical assays are used to quantify the effect of this compound on cellulose synthesis.

| Treatment Condition | Tissue | Change in Crystalline Cellulose | Reference |

| 2.5 nM this compound on 60 mM KNO₃ media | Roots | Significantly decreased | |

| 2.5 nM this compound on 6 mM KNO₃ media | Roots | No significant change | |

| 2.5 nM this compound | Shoots | No significant change |

Experimental Protocol: Quantification of Crystalline Cellulose (Updegraff Method)

This protocol is adapted from the Updegraff method for determining cellulose content.

-

Sample Preparation: Harvest and freeze-dry plant tissue (e.g., seedlings, roots). Grind the dried tissue to a fine powder.

-

Destarching: Remove starch by treating the samples with enzymes like α-amylase and pullulanase.

-

Alcohol Insoluble Residue (AIR) Preparation: Extract pigments and soluble sugars by washing the samples sequentially with 70% ethanol, 100% ethanol, and acetone. The remaining pellet is the AIR.

-

Updegraff Reagent Treatment: Resuspend the AIR in Updegraff reagent (a mixture of acetic acid, nitric acid, and water) and heat at 100°C for 30 minutes. This removes hemicellulose and lignin, leaving crystalline cellulose.

-

Hydrolysis: Wash the cellulose pellet with water and then hydrolyze it to glucose by treating with 72% sulfuric acid.

-

Quantification: Neutralize the sample and quantify the glucose content using a colorimetric assay, such as the anthrone assay, or by high-performance liquid chromatography (HPLC). The amount of glucose is then used to calculate the initial cellulose content.

Downstream Effects: Cell Wall Integrity Signaling

The inhibition of cellulose synthesis by this compound triggers a cell wall integrity (CWI) signaling pathway, as the cell senses and responds to the damage.

Key Components of the CWI Pathway

Several receptor-like kinases (RLKs) located at the plasma membrane have been identified as key players in sensing cell wall perturbations. These include:

-

THESEUS1 (THE1): A CrRLK1L family receptor kinase that plays a central role in the response to cellulose deficiency.

-

MIK2 (MDIS1-INTERACTING RECEPTOR LIKE KINASE 2): Another LRR-RLK involved in CWI signaling.

-

STRUBBELIG (SUB): An atypical LRR-RLK that regulates the cellular response to reduced cellulose biosynthesis.

Activation of these receptors leads to downstream responses, including the production of reactive oxygen species (ROS), ectopic lignification, and changes in gene expression.

Transcriptomic Response to this compound

Microarray and RNA-Seq analyses have revealed that this compound treatment leads to significant changes in the transcriptome. Hundreds to thousands of genes are differentially expressed, particularly those involved in cell wall remodeling, stress responses, and hormone signaling.

Experimental Protocol: Transcriptomic Analysis (RNA-Seq)

-

Plant Growth and Treatment: Grow Arabidopsis seedlings under controlled conditions and treat them with this compound (e.g., 2.5 nM) or a mock solution for a defined period (e.g., 24 or 48 hours).

-

RNA Extraction: Harvest the desired tissue (e.g., root tips), flash-freeze in liquid nitrogen, and extract total RNA using a suitable kit or protocol.

-

Library Preparation: Prepare RNA-Seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform.

-

Data Analysis: Process the raw sequencing data, including quality control, read mapping to the reference genome, and quantification of gene expression. Identify differentially expressed genes between the this compound-treated and mock-treated samples.

-

Functional Analysis: Perform gene ontology (GO) enrichment analysis and pathway analysis to identify the biological processes and pathways that are affected by this compound treatment.

Visualizing the Process: Diagrams

Experimental Workflow

Caption: Workflow for identifying this compound's target.

Signaling Pathway

Caption: this compound-induced cell wall integrity signaling.

Conclusion

The identification of CESA3 and CESA6 as the direct molecular targets of this compound in Arabidopsis thaliana stands as a testament to the power of classical genetics combined with modern molecular techniques. The journey from observing a whole-plant phenotype—resistance to an herbicide—to pinpointing specific amino acid changes in a protein complex required a meticulous and systematic approach. This in-depth guide has provided a detailed overview of the experimental protocols that were central to this discovery, from the initial genetic screen to the molecular and biochemical validation. The knowledge gained from these studies has not only illuminated the mode of action of a commercially important herbicide but has also provided researchers with an invaluable tool to probe the intricate processes of cellulose biosynthesis and cell wall integrity signaling in plants. The continued use of this compound in concert with the genetic resources available in Arabidopsis will undoubtedly lead to further discoveries in plant cell biology.

References

- 1. Comprehensive Compositional Analysis of Plant Cell Walls (Lignocellulosic biomass) Part II: Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estimation of Crystalline Cellulose Content of Plant Biomass using the Updegraff Method [jove.com]

- 3. Low-cost and High-throughput RNA-seq Library Preparation for Illumina Sequencing from Plant Tissue [en.bio-protocol.org]

- 4. EMS mutagenesis of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Isoxaben and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic analysis of Isoxaben, a pre-emergent herbicide, and its structural analogs. The document outlines key spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presented in a comparative format for clarity. Detailed experimental protocols for these analytical techniques are also provided, alongside a visualization of this compound's mechanism of action.

Introduction to this compound

This compound is a selective pre-emergence herbicide used to control broadleaf weeds. Its mode of action involves the inhibition of cellulose biosynthesis in susceptible plants, a critical process for cell wall formation and plant growth. From a chemical standpoint, this compound is a benzamide and an isoxazole derivative, with the systematic IUPAC name N-[3-(1-ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide. Understanding its spectroscopic properties is fundamental for its identification, characterization, and for the development of new analogs with potentially improved herbicidal activity or different selectivity.

Spectroscopic Data

The following sections present quantitative spectroscopic data for this compound and a selection of its structural analogs. The data is summarized in tables to facilitate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound and representative isoxazole-amide analogs are presented below.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Compound/Analog | Chemical Shift (δ) [ppm] and Multiplicity | Assignment |

| This compound | 7.37-7.33 (m), 6.61-6.59 (m), 6.42 (s), 3.85 (s), 1.76-1.55 (m), 1.25 (t), 0.84-0.80 (m) | Aromatic CH, Aromatic CH, Isoxazole CH, OCH₃, Aliphatic CH₂, Aliphatic CH₃, Aliphatic CH₃ |

| Analog 1: 3-(2-Chlorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide [1] | 10.14 (s), 7.47-7.58 (m), 7.30 (t, J = 7.5 Hz), 7.07 (t, J = 7.2 Hz), 2.66 (s) | NH, Aromatic CH, Aromatic CH, Aromatic CH, CH₃ |

| Analog 2: 3-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide [1] | 8.27 (s), 7.79 (s), 7.58-7.68 (m), 6.86 (d, J = 9 Hz), 6.06 (dd, J = 9, 3 Hz), 3.67 (s), 3.48 (s), 2.75 (s) | NH, Aromatic CH, Aromatic CH, Aromatic CH, Aromatic CH, OCH₃, OCH₃, CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

| Compound/Analog | Chemical Shift (δ) [ppm] | Assignment |

| This compound | 171.64, 161.03, 159.65, 158.22, 132.25, 113.19, 104.24, 87.57, 87.55, 56.15, 39.59, 33.06, 21.60, 8.63 | C=O, C=N, C-O, Aromatic C, Aromatic CH, Aromatic C, Aromatic CH, C-O, C-C, OCH₃, C(CH₃)₂, CH₂, CH₃, CH₃ |

| Analog 1: 3-(2-Chlorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide [1] | 170.10, 160.45, 159.86, 139.13, 132.79, 132.25, 132.03, 130.10, 129.19, 127.90, 127.83, 124.35, 120.27, 115.06, 12.77 | C=O, C=N, C-O, Aromatic C, Aromatic C, Aromatic CH, Aromatic CH, Aromatic CH, Aromatic CH, Aromatic C, Aromatic CH, Aromatic CH, Aromatic CH, Aromatic C, CH₃ |

| Analog 2: 3-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide [1] | 173.86, 158.94, 153.35, 143.18, 135.35, 133.35, 132.79, 132.52, 130.51, 128.30, 127.77, 127.22, 111.94, 108.76, 107.43, 56.55, 55.85, 13.17 | C=O, C=N, C-O, Aromatic C, Aromatic C, Aromatic C, Aromatic CH, Aromatic CH, Aromatic CH, Aromatic C, Aromatic CH, Aromatic C, Aromatic CH, Aromatic CH, Aromatic CH, OCH₃, OCH₃, CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Electron Ionization (EI) is a common technique that can also induce fragmentation, offering insights into the molecule's structure.

Table 3: Mass Spectrometry Data for this compound

| Technique | m/z | Interpretation |

| Electrospray Ionization (ESI) | 333.18 [M+H]⁺ | Protonated molecule, confirming the molecular weight of 332.39 g/mol . |

| Electron Ionization (EI) | 332, 165, 150 | Molecular ion (M⁺), fragment corresponding to the dimethoxybenzoyl moiety, and other smaller fragments. |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds. It is particularly useful for identifying functional groups.

Table 4: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (amide) |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~1650 | Strong | C=O stretch (amide I) |

| ~1580 | Medium | C=N stretch (isoxazole) |

| ~1250 | Strong | C-O stretch (aryl ether) |

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte (this compound or its analog) in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to TMS.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Methodology (Electron Ionization - GC-MS):

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

Gas Chromatography:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from the solvent and any impurities.

-

-

Mass Spectrometry:

-

The EI source is typically operated at 70 eV.

-

The mass analyzer (e.g., a quadrupole) scans a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce structural information.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the analyte.

Methodology:

-

Sample Preparation: For a solid sample, place a small amount of the powder directly onto the ATR crystal. For a liquid or solution, a few drops are sufficient to cover the crystal.

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum:

-

Ensure good contact between the sample and the ATR crystal. For solids, a pressure arm may be used.

-

Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of this compound's Mechanism of Action

This compound functions by directly inhibiting the cellulose synthase (CESA) complex in the plasma membrane of plant cells. This complex is responsible for polymerizing UDP-glucose into cellulose microfibrils, which are essential components of the cell wall. The following diagram illustrates this inhibitory action.

Caption: Mechanism of this compound action on cellulose synthesis.

This guide serves as a foundational resource for the spectroscopic analysis of this compound and its analogs. The provided data and protocols are intended to support further research and development in the field of herbicide chemistry.

References

An In-depth Technical Guide on the Effects of Isoxaben on Plant Cell Wall Architecture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxaben is a pre-emergent herbicide that exerts its phytotoxic effects by potently and specifically inhibiting cellulose biosynthesis in plants. This disruption of the primary load-bearing component of the plant cell wall leads to significant alterations in cell wall architecture, triggering a cascade of cellular responses that ultimately result in growth arrest and mortality of susceptible seedlings. This technical guide provides a comprehensive overview of the molecular and cellular consequences of this compound action, with a focus on its impact on cell wall structure and the signaling pathways that sense and respond to this cell wall stress. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers in plant biology, herbicide development, and cell wall research.

Mechanism of Action of this compound

This compound belongs to the benzamide class of herbicides and is classified as a Group 21 herbicide by the Weed Science Society of America (WSSA), indicating its mode of action as a cellulose biosynthesis inhibitor.[1] Its primary targets are specific isoforms of the cellulose synthase (CESA) complex, which is responsible for polymerizing glucose into β-1,4-glucan chains at the plasma membrane.

1.1. Direct Inhibition of Cellulose Synthase (CESA)

Genetic and biochemical studies have identified CESA3 and CESA6 as the primary targets of this compound in Arabidopsis thaliana.[2] These two CESA isoforms are critical components of the CESA complex responsible for primary cell wall cellulose synthesis. Mutations in the genes encoding CESA3 (IXR1) and CESA6 (IXR2) can confer significant resistance to this compound, demonstrating their direct involvement in its mechanism of action.[2] For instance, homozygous ixr1-1 and ixr1-2 mutant plants are 300 and 90 times more resistant to this compound, respectively, than wild-type plants.

The binding of this compound to these CESA subunits is thought to interfere with the catalytic process of cellulose polymerization or the assembly and stability of the CESA complex itself. This leads to a rapid and severe reduction in the rate of cellulose deposition.

1.2. Impact on CESA Complex Dynamics

Live-cell imaging studies have revealed that this compound treatment dramatically alters the behavior of CESA complexes at the plasma membrane. In the presence of this compound, the velocity of CESA complexes, which normally move in linear trajectories as they extrude cellulose microfibrils, is significantly reduced.[3] Furthermore, this compound treatment leads to a decrease in the density of CESA complexes at the plasma membrane, as the complexes are internalized and accumulate in microtubule-associated compartments.[4] This clearing of CESA complexes from the plasma membrane effectively halts cellulose synthesis.

Quantitative Effects of this compound on Plant Growth and Cell Wall Composition

The inhibition of cellulose biosynthesis by this compound has profound and quantifiable effects on plant growth and the composition of the cell wall.

Table 1: Quantitative Effects of this compound on Plant Growth and Cellulose Synthesis

| Parameter | Plant Species/System | Concentration | Observed Effect | Citation |

| IC50 (Hypocotyl Elongation) | Arabidopsis thaliana (wild-type) | ~2 nM | 50% inhibition of hypocotyl elongation. | |

| IC50 (Hypocotyl Elongation) | Arabidopsis thaliana (ixr2-1 mutant) | ~30 nM | 15-fold increased resistance compared to wild-type. | |

| Cellulose Content Reduction | Arabidopsis thaliana seedlings | 10 µM or 40 µM | 40-50% reduction in cellulosic glucose content. | |

| [¹⁴C]Glucose Incorporation | Arabidopsis thaliana seedlings | 10 nM | 83% decrease in incorporation into the cellulose fraction. | |

| CESA Particle Velocity | Physcomitrella patens | 20 µM | Mean velocity reduced from 253 nm/min to 42 nm/min. | |

| Root Length Reduction | Arabidopsis thaliana | 2.5 nM | Significant stunting of primary roots. |

Table 2: Changes in Cell Wall Composition in Response to this compound

| Cell Wall Component | Plant System | This compound Treatment | Change | Citation |

| Crystalline Cellulose | Arabidopsis thaliana roots | 2.5 nM on 60 mM KNO₃ media | Significantly decreased. | |

| Lignin | Arabidopsis thaliana roots | 600 nM for 6 hours | Ectopic deposition and increased accumulation. | |

| Pectin | This compound-habituated Arabidopsis cells | High concentrations | Increased deposition, leading to thicker cell walls. | |

| Callose | This compound-treated plants | Varies with conditions | Can be induced as a stress response. |

Experimental Protocols

3.1. Quantification of Cellulose Synthesis Inhibition using Radiolabeled Glucose Incorporation

This method measures the rate of cellulose synthesis by tracking the incorporation of [¹⁴C]glucose into the acid-insoluble fraction of the cell wall.

Materials:

-

Arabidopsis thaliana seedlings (or other plant material)

-

Liquid Murashige and Skoog (MS) medium

-

[¹⁴C]glucose

-

This compound stock solution

-

Acetic-nitric acid reagent (80% acetic acid, 20% nitric acid)

-

Scintillation cocktail

-

Microcentrifuge tubes, scintillation vials, microcentrifuge, water bath, scintillation counter

Protocol:

-

Grow Arabidopsis seedlings in liquid MS medium for a specified period (e.g., 3 days in the dark).

-

Prepare a master mix containing liquid MS medium, [¹⁴C]glucose, and the desired concentration of this compound (or a solvent control).

-

Transfer a defined number of seedlings into microcentrifuge tubes containing the master mix.

-

Incubate the seedlings for a set time (e.g., 2 hours), with occasional agitation.

-

Terminate the incubation by pelleting the seedlings via centrifugation and removing the supernatant.

-

Wash the seedlings multiple times with water to remove unincorporated [¹⁴C]glucose.

-

Add the acetic-nitric acid reagent to each tube and incubate in a boiling water bath for 30 minutes to hydrolyze non-cellulosic polysaccharides.

-

Centrifuge the tubes and carefully transfer the supernatant (soluble fraction) to a scintillation vial.

-

Wash the remaining pellet (insoluble cellulosic fraction) with water, then resuspend and transfer it to a separate scintillation vial.

-

Add scintillation cocktail to both the soluble and insoluble fraction vials.

-

Quantify the radioactivity in each fraction using a scintillation counter.

-

Calculate the percentage of [¹⁴C]glucose incorporated into the insoluble (cellulose) fraction relative to the total uptake (soluble + insoluble). A decrease in this percentage in this compound-treated samples compared to the control indicates inhibition of cellulose synthesis.

3.2. Analysis of Cell Wall Polysaccharide Composition

This protocol provides a method for determining the monosaccharide composition of cell wall matrix polysaccharides and the content of crystalline cellulose.

Materials:

-

Dried, destarched plant material (Alcohol Insoluble Residue - AIR)

-

Trifluoroacetic acid (TFA)

-

Sodium borohydride

-

Acetic anhydride

-

Pyridine

-

Ethyl acetate

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Updegraff reagent (acetic acid:nitric acid:water at 8:1:2 v/v/v)

-

Anthrone reagent

Protocol for Matrix Polysaccharide Composition:

-

Hydrolyze the AIR with 2M TFA at 121°C for 1 hour to release monosaccharides from non-cellulosic polysaccharides.

-

Evaporate the TFA and reduce the resulting monosaccharides to their corresponding alditols using sodium borohydride.

-

Acetylate the alditols using acetic anhydride and pyridine to form volatile alditol acetates.

-

Extract the alditol acetates with ethyl acetate.

-

Analyze the alditol acetates by GC-MS to identify and quantify the different monosaccharides.

Protocol for Crystalline Cellulose Content:

-

Treat the AIR with the Updegraff reagent to remove non-crystalline polysaccharides.

-

Hydrolyze the remaining crystalline cellulose with sulfuric acid.

-

Quantify the resulting glucose using a colorimetric method, such as the anthrone assay.

3.3. Immunolabeling of Cortical Microtubules

This protocol allows for the visualization of the cortical microtubule array in plant cells.

Materials:

-

Arabidopsis roots or other plant tissues

-

Microtubule stabilizing buffer (MTSB)

-

Paraformaldehyde

-

Cell wall digesting enzymes (e.g., cellulase, pectolyase)

-

Permeabilization buffer (e.g., containing Triton X-100)

-

Primary antibody (e.g., anti-α-tubulin)

-

Fluorescently-labeled secondary antibody

-

Antifade mounting medium

-

Confocal microscope

Protocol:

-

Fix the plant material in paraformaldehyde in MTSB.

-

Wash the tissue with MTSB.

-

Partially digest the cell walls using a mixture of cellulase and pectolyase to allow antibody penetration.

-

Permeabilize the cell membranes with a detergent-containing buffer.

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in MTSB).

-

Incubate with the primary anti-tubulin antibody.

-

Wash to remove unbound primary antibody.

-

Incubate with the fluorescently-labeled secondary antibody.

-

Wash to remove unbound secondary antibody.

-

Mount the sample in an antifade medium.

-

Visualize the microtubule network using confocal microscopy.

Signaling Pathways and Cellular Responses to this compound-Induced Cell Wall Stress

The inhibition of cellulose synthesis by this compound is perceived by the plant cell as a form of mechanical stress, triggering a complex signaling network known as the cell wall integrity (CWI) pathway.

4.1. Receptor-Like Kinases as Cell Wall Integrity Sensors

Several plasma membrane-localized receptor-like kinases (RLKs) have been implicated as key sensors in the CWI pathway.

-

THESEUS1 (THE1): This RLK is a central player in the response to cellulose deficiency. Mutants lacking functional THE1 show a reduced response to this compound, including decreased ectopic lignification and jasmonic acid production.

-

FERONIA (FER): FER is another RLK involved in sensing mechanical stress. feronia mutants exhibit hypersensitivity to this compound, suggesting a role in maintaining cell wall integrity.

-

MIK2/LRR-KISS and FEI1/2: These RLKs also contribute to the CWI response to this compound.

4.2. Downstream Signaling Events

The activation of these RLKs initiates a signaling cascade that leads to a variety of cellular responses aimed at compensating for the weakened cell wall.

-

Reactive Oxygen Species (ROS) Production: this compound treatment leads to the accumulation of ROS in the apoplast, a process that is dependent on NADPH oxidases and is regulated by THE1.

-

Hormonal Signaling: The plant hormones jasmonic acid, salicylic acid, and ethylene are involved in the response to this compound-induced cell wall damage.

-

Mitochondrial Retrograde Signaling: There is growing evidence for a link between cell wall stress and mitochondrial function. Perturbations in mitochondrial activity can confer tolerance to cellulose biosynthesis inhibitors, and this response is partially mediated by the transcription factor ANAC017.

4.3. Compensatory Responses in Cell Wall Architecture

In response to the inhibition of cellulose synthesis, plants activate compensatory mechanisms to reinforce the cell wall.

-

Ectopic Lignification: A common response to this compound treatment is the deposition of lignin in tissues that would not normally be lignified. This is thought to be a mechanism to strengthen the cell wall in the absence of sufficient cellulose.

-

Changes in Pectin and Hemicellulose: In some cases, particularly in cell cultures habituated to this compound, there is an increased deposition of pectin and other matrix polysaccharides to compensate for the lack of cellulose.

Visualizations of Pathways and Workflows

5.1. Signaling Pathway of this compound-Induced Cell Wall Stress

Caption: Signaling cascade initiated by this compound's inhibition of cellulose synthesis.

5.2. Experimental Workflow for Characterizing this compound-Resistant Mutants

Caption: Workflow for identifying and characterizing this compound-resistant mutants.

Conclusion

This compound serves as a powerful tool for both weed management and fundamental plant science research. Its specific inhibition of cellulose biosynthesis provides a unique opportunity to dissect the intricate processes of cell wall construction and the signaling pathways that monitor and maintain cell wall integrity. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research into these critical areas of plant biology. A deeper understanding of this compound's effects on plant cell wall architecture will not only aid in the development of more effective and sustainable herbicides but also provide valuable insights into the fundamental mechanisms governing plant growth and development.

References

The Discovery and Developmental History of Isoxaben: A Technical Guide

Introduction

Isoxaben is a selective, pre-emergent herbicide highly effective in controlling a wide range of broadleaf weeds in turf, ornamental plants, and various agricultural settings. Developed under the code name EL-107 by Elanco, the agricultural division of Eli Lilly and Company, this compound represents a significant advancement in weed management through its specific mode of action: the inhibition of cellulose biosynthesis.[1][2] This technical guide provides an in-depth overview of the discovery, developmental history, chemical synthesis, mechanism of action, and key experimental evaluations of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Early Development

This compound was developed by Elanco, which was formed in 1960 as a division of Eli Lilly and Company.[3][4] It was introduced under the developmental code EL-107.[1] While the specific individuals behind its discovery are not extensively documented in publicly available literature, its development emerged from the broader efforts in agrochemical research within the company during the latter half of the 20th century. Marketed under trade names such as Gallery™ and Snapshot™ (in combination with trifluralin), this compound established itself as a valuable tool for pre-emergent weed control.

Chemical Synthesis

The chemical synthesis of this compound, N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide, involves the coupling of two key intermediates: 5-amino-3-(1-ethyl-1-methylpropyl)isoxazole and 2,6-dimethoxybenzoyl chloride. The overall synthesis can be logically structured as follows:

Logical Flow of this compound Synthesis

Caption: Logical workflow for the synthesis of this compound.

Synthesis of 5-amino-3-(1-ethyl-1-methylpropyl)isoxazole

The synthesis of this key isoxazole intermediate can be achieved through various routes, a common one being the reaction of a β-keto nitrile with hydroxylamine.

Experimental Protocol: Synthesis of 5-amino-3-(1-ethyl-1-methylpropyl)isoxazole

-

Preparation of the β-keto nitrile: The synthesis begins with the appropriate ketone, which is then converted to a β-keto nitrile. This can be achieved through Claisen condensation of an ester with a nitrile.

-

Cyclization with Hydroxylamine: The resulting β-keto nitrile is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium ethoxide in ethanol). The reaction mixture is typically heated under reflux for several hours.

-

Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated to yield the crude 5-amino-3-(1-ethyl-1-methylpropyl)isoxazole, which can be further purified by recrystallization or chromatography.

Synthesis of 2,6-dimethoxybenzoyl chloride

This intermediate is prepared from 2,6-dimethoxybenzoic acid.

Experimental Protocol: Synthesis of 2,6-dimethoxybenzoyl chloride

-

Reaction Setup: 2,6-dimethoxybenzoic acid is dissolved in an inert solvent such as toluene. A catalytic amount of N,N-dimethylformamide (DMF) may be added.

-

Chlorination: Thionyl chloride (SOCl₂) is added dropwise to the solution at a controlled temperature, often with gentle heating (e.g., 50-60°C).

-

Reaction Monitoring and Work-up: The reaction is monitored for the cessation of gas evolution (HCl and SO₂). Upon completion, the excess thionyl chloride and solvent are removed by distillation, often under reduced pressure, to yield the 2,6-dimethoxybenzoyl chloride.

Final Coupling to Form this compound

The final step is the amide coupling of the two intermediates.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: 5-amino-3-(1-ethyl-1-methylpropyl)isoxazole is dissolved in a suitable aprotic solvent (e.g., toluene or dichloromethane) containing a base, such as pyridine or triethylamine, to act as an acid scavenger.

-

Acylation: A solution of 2,6-dimethoxybenzoyl chloride in the same solvent is added dropwise to the isoxazole solution at a controlled temperature, typically cooled in an ice bath to manage the exothermic reaction.

-

Reaction Completion and Isolation: The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The mixture is then washed with dilute acid, water, and brine. The organic layer is dried over a drying agent (e.g., magnesium sulfate), filtered, and the solvent is evaporated to yield crude this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to obtain pure this compound.

Mechanism of Action: Inhibition of Cellulose Biosynthesis

This compound's herbicidal activity stems from its potent and specific inhibition of cellulose biosynthesis in susceptible plants. Cellulose, a primary structural component of the plant cell wall, is synthesized by large, plasma membrane-localized protein complexes known as cellulose synthase complexes (CSCs) or rosettes.

Genetic and biochemical studies have identified the specific targets of this compound as isoforms of the cellulose synthase A (CESA) catalytic subunits. In the model plant Arabidopsis thaliana, mutations in the CESA3 (IXR1) and CESA6 (IXR2) genes confer resistance to this compound, indicating that these proteins are direct targets of the herbicide. It is hypothesized that CESA3 and CESA6 are components of the same CSC, and this compound binding to one or both of these subunits disrupts the complex's function, halting the polymerization of glucose into cellulose chains.

Signaling Pathway of this compound's Herbicidal Action

Caption: this compound inhibits CESA3 and CESA6, disrupting the CSC and halting cellulose synthesis.

Quantitative Data

The efficacy of this compound varies among different weed species. This is often quantified by the concentration required to inhibit growth by 50% (GR₅₀ or IC₅₀).

| Weed Species | Parameter | Value (µg/mL or nM) | Reference |

| Dandelion (Taraxacum officinale) | GR₅₀ (radicle growth) | 0.013 µg/mL | |

| Buckhorn Plantain (Plantago lanceolata) | GR₅₀ (radicle growth) | 0.010 µg/mL | |

| White Clover (Trifolium repens) | GR₅₀ (radicle growth) | 0.008 µg/mL | |

| Black Medic (Medicago lupulina) | GR₅₀ (radicle growth) | 0.008 µg/mL | |

| Common Lespedeza (Lespedeza striata) | GR₅₀ (radicle growth) | 0.007 µg/mL | |

| Rape (Brassica napus) | IC₅₀ | 0.0057 ppm | |

| Arabidopsis thaliana (wild-type) | IC₅₀ (hypocotyl growth) | ~1.5 nM | |

| Arabidopsis thaliana (wild-type) | IC₅₀ ([¹⁴C]Glucose incorporation) | ~1.0 nM |

Key Experimental Protocols

[¹⁴C]Glucose Incorporation Assay for Cellulose Biosynthesis Inhibition

This assay directly measures the effect of this compound on the synthesis of new cellulose by quantifying the incorporation of radiolabeled glucose into the acid-insoluble fraction of the cell wall.

Experimental Workflow for [¹⁴C]Glucose Incorporation Assay

Caption: Workflow for measuring cellulose synthesis inhibition using radiolabeled glucose.

Detailed Methodology:

-

Seedling Growth: Arabidopsis thaliana seeds are surface-sterilized and grown in a liquid Murashige and Skoog (MS) medium supplemented with 2% glucose for 72 hours in the dark with shaking to produce etiolated seedlings.

-

Treatment: Seedlings are washed to remove glucose and then incubated in a fresh, glucose-free MS medium containing various concentrations of this compound (or a solvent control) and a known amount of [¹⁴C]Glucose for 2 hours.

-

Washing: After incubation, the seedlings are centrifuged to form a pellet, and the supernatant containing unincorporated [¹⁴C]Glucose is discarded. The pellet is washed three times with deionized water.

-

Extraction of Non-Cellulosic Polysaccharides: 0.5 mL of an acetic-nitric acid reagent (8:2:1, acetic acid:water:nitric acid) is added to the seedling pellet. The tubes are sealed and placed in a boiling water bath for 30 minutes to hydrolyze and solubilize non-cellulosic components.

-

Separation and Quantification: The tubes are centrifuged to separate the acid-insoluble pellet (cellulose) from the supernatant (solubilized non-cellulosic material). The pellet is washed three times with water. The radioactivity in both the insoluble pellet and the combined supernatants is quantified using a liquid scintillation counter.

-

Data Analysis: The percentage of [¹⁴C]Glucose incorporated into the cellulose fraction is calculated for each this compound concentration and compared to the control to determine the IC₅₀ value.

Field Efficacy Trials for Pre-emergent Herbicides

Field trials are essential to evaluate the efficacy of a pre-emergent herbicide like this compound under real-world conditions.

Experimental Protocol: Field Efficacy Trial

-

Site Selection and Preparation: A site with a known history of the target broadleaf weed species is selected. The trial area is prepared to ensure a uniform seedbed. The experimental design is typically a randomized complete block design with multiple replications (e.g., 3-4).

-

Plot Establishment: Individual plots of a standardized size (e.g., 2m x 10m) are marked out.

-

Herbicide Application: this compound is applied at various rates, including the proposed label rate, and often at 2x the label rate to assess crop safety. Applications are made using a calibrated sprayer to ensure uniform coverage. A non-treated control plot is included in each block. Application timing is critical and occurs before the emergence of the target weeds.

-

Activation: For soil-active herbicides like this compound, rainfall or irrigation (e.g., 0.5 inches) is typically required within a few days of application to move the herbicide into the soil where weed seeds germinate.

-

Data Collection:

-

Weed Control: Weed counts (number of weeds per unit area) and/or visual ratings of weed control (e.g., on a scale of 0-100%, where 0 is no control and 100 is complete control) are taken at regular intervals after application (e.g., 4, 8, and 12 weeks).

-

Crop Tolerance: If applied to a crop, visual assessment of crop injury (phytotoxicity), such as stunting or discoloration, is recorded.

-

-

Statistical Analysis: The collected data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.

Conclusion

This compound stands as a testament to the targeted design of herbicides, with a specific and potent mode of action that has made it a valuable tool in weed management for several decades. Its discovery and development by Elanco provided a novel chemical solution for the pre-emergent control of broadleaf weeds. The elucidation of its mechanism of action, centered on the inhibition of cellulose synthase CESA3 and CESA6, has not only been crucial for its agricultural application but has also provided researchers with a powerful chemical probe to study the fundamental processes of plant cell wall biosynthesis. The experimental protocols detailed herein provide a framework for the continued evaluation and understanding of this compound and other cellulose biosynthesis inhibitors.

References

An In-depth Technical Guide to the Degradation Pathway of Isoxaben in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxaben is a pre-emergence herbicide widely used for the control of broadleaf weeds in turf, ornamentals, and non-cropland areas.[1][2] Its environmental fate, particularly its degradation in soil and water, is a critical aspect of its ecological risk assessment. This technical guide provides a comprehensive overview of the this compound degradation pathway, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the involved processes. The primary mechanisms of this compound degradation in the environment are microbial breakdown in soil and photodegradation in water.[1]

This compound Degradation in Soil

The persistence of this compound in soil is moderate, with its degradation being primarily driven by microbial activity.[1][2] The rate of degradation is influenced by factors such as soil temperature, moisture, and microbial population density.

Quantitative Data on this compound Degradation in Soil

The half-life of this compound in soil can vary significantly depending on environmental conditions and the timing of application. The following table summarizes key quantitative data from various studies.

| Parameter | Value | Conditions | Reference |

| Half-life (DT50) | 100 days (typical) | Field soil | |

| Half-life (DT50) | 2.7 months | Spring application | |

| Half-life (DT50) | 5.7 months | Fall application | |

| Half-life (DT50) | 6.1 months | Spring + Fall application | |

| Degradation | 78% disappearance | 8 weeks, non-sterile soil | |

| Degradation | 23% disappearance | 8 weeks, sterile soil | |

| Mineralization | ~1% recovered as 14CO2 | 12 weeks, non-sterile soil |

Microbial Degradation Pathway

Studies have shown that bacteria of the genus Microbacterium are capable of metabolizing this compound. The proposed microbial degradation pathway involves the cleavage of the amide bond, followed by further degradation of the resulting aromatic and isoxazole moieties.

The initial step is the hydrolysis of the amide linkage, yielding 2,6-dimethoxybenzoic acid and 3-(1-ethyl-1-methylpropyl)isoxazol-5-ylamine. Both of these primary metabolites can be further utilized by soil microorganisms. Other identified metabolites in soil degradation studies include 3-nitrophthalic acid and 4-methoxyphenol, suggesting further transformation of the initial breakdown products.

This compound Degradation in Water

In aquatic environments, this compound is relatively less persistent compared to soil. The primary degradation mechanisms in water are photodegradation and, to a lesser extent, microbial activity. This compound is stable to hydrolysis at environmentally relevant pH levels (pH 5-9).

Quantitative Data on this compound Degradation in Water

| Parameter | Value | Conditions | Reference |

| Degradation | Decrease from 1 µg/g to 0.1 µg/g | 8 weeks, aerobic aqueous system | |

| Degradation | Decrease from 1 µg/g to 0.004 µg/g | 8 weeks, anaerobic aqueous system |

Photodegradation Pathway

Aqueous solutions of this compound are susceptible to photodegradation. While a complete pathway with all intermediates is not fully elucidated in the available literature, it is known that sunlight contributes significantly to its breakdown in water. One of the identified degradation products in aqueous systems is 3-nitrophthalic acid.

Experimental Protocols

The study of this compound degradation in soil and water involves a series of controlled laboratory experiments. The following sections outline the detailed methodologies for these key experiments.

Soil Degradation Study

A common approach to studying herbicide degradation in soil is through incubation experiments.

1. Soil Collection and Preparation:

-

Collect soil from a site with no prior history of this compound application.

-

Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and ensure homogeneity.

-

Characterize the soil for properties such as pH, organic matter content, and texture.

-

Adjust the soil moisture content to a specified level (e.g., 50-60% of water holding capacity).

2. Incubation:

-

Weigh a specific amount of prepared soil (e.g., 50 g) into individual flasks (e.g., 250 mL Erlenmeyer flasks).

-

For studies investigating microbial involvement, prepare a set of sterile control flasks by autoclaving the soil.

-

Apply a known concentration of this compound (and ¹⁴C-labeled this compound for mineralization studies) to the soil samples.

-

Incubate the flasks in the dark at a constant temperature (e.g., 23°C). For mineralization studies, use Biometer flasks to trap evolved ¹⁴CO₂.

3. Sampling and Extraction:

-

At predetermined time intervals, sacrifice replicate flasks for analysis.

-

Extract this compound and its metabolites from the soil using a suitable solvent system, such as 80:20 methanol/water, by refluxing for a specified period (e.g., one hour).

-

After cooling, filter the extract and partition it with a non-polar solvent like dichloromethane to separate the analytes from the aqueous phase.

4. Sample Cleanup and Analysis:

-

Purify the extract using column chromatography with a stationary phase like deactivated alumina.

-

Elute the column with a solvent gradient to separate this compound and its metabolites.

-

Concentrate the collected fractions and redissolve the residue in a suitable solvent for analysis.

-

Quantify this compound and its metabolites using High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Confirm the identity of the degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

Water Degradation Study

1. Water Sample Preparation:

-

Use sterile, purified water or collect water from a natural source and filter it.

-

For microbial degradation studies, use non-sterile water or amend sterile water with a microbial inoculum.

2. Incubation:

-

Add a known concentration of this compound to the water in flasks.

-

For photodegradation studies, expose the flasks to a light source that simulates sunlight. Cover control flasks to keep them in the dark.

-

For microbial degradation studies, incubate the flasks in the dark at a constant temperature under both aerobic and anaerobic conditions.

3. Sampling and Analysis:

-

At specified time points, collect water samples.

-

Extract this compound and its metabolites using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction with an organic solvent.

-

Analyze the extracts using HPLC-UV for quantification and GC-MS for identification of degradation products, as described for the soil study.

Experimental Workflow Diagram

Conclusion

The degradation of this compound in the environment is a complex process influenced by multiple factors. In soil, microbial degradation is the predominant pathway, leading to the formation of several metabolites and eventual mineralization. In water, photodegradation plays a more significant role. A thorough understanding of these degradation pathways and the factors that influence them is essential for predicting the environmental persistence and potential impact of this widely used herbicide. The experimental protocols outlined in this guide provide a framework for researchers to conduct robust studies on the environmental fate of this compound and similar compounds.

References

The Environmental Trajectory of Isoxaben and Its Metabolites: A Technical Guide

An in-depth examination of the environmental fate, persistence, and metabolic pathways of the pre-emergent herbicide Isoxaben. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its degradation, mobility, and the analytical methodologies for its detection.

This compound, a benzamide herbicide, is valued for its efficacy in controlling broadleaf weeds. Its environmental persistence and the behavior of its metabolic byproducts are of significant interest to ensure its safe and responsible use. This technical guide synthesizes current scientific knowledge on the environmental fate of this compound and its primary metabolites, focusing on degradation pathways, persistence in soil and water, and the experimental protocols used for their analysis.

Understanding this compound's Structure and Primary Degradation Pathway

A critical aspect of understanding the environmental fate of this compound is its chemical structure: N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide. Notably, the benzamide ring is substituted with two methoxy groups (-OCH3), not fluorine atoms. Consequently, the primary degradation pathway of this compound does not yield 2,6-difluorobenzamide (DFBAM) or 2,6-difluorobenzoic acid (DFBA). Instead, scientific literature indicates that the principal metabolic route involves the cleavage of the amide bond, leading to the formation of 2,6-dimethoxybenzoic acid and 3-(1-ethyl-1-methylpropyl)-5-amino-isoxazole . Further degradation of these primary metabolites can occur, ultimately leading to mineralization.

Environmental Persistence of this compound

This compound exhibits moderate to high persistence in the soil environment. Its degradation is primarily driven by microbial activity, with temperature playing a significant role.

| Compound | Matrix | Half-life (t½) | Conditions | Citation |

| This compound | Soil | ~100 days | Typical field conditions | [1] |

| This compound | Soil | 2.7 months | Following spring application | [2] |

| This compound | Soil | 5.7 months | Following fall application | [2] |

The variation in half-life with application timing is attributed to differences in soil temperature and microbial activity, which are generally higher in the spring and summer months[2]. In aqueous systems, this compound degrades more rapidly[1].

Key Metabolites and Their Environmental Fate

Other reported, though less consistently detected, degradation products in soil and water include 3-nitrophthalic acid and 4-methoxyphenol. The formation of these compounds suggests more complex degradation pathways involving ring cleavage under certain environmental conditions.

Degradation Pathways and Experimental Workflows

To visualize the metabolic processes and analytical procedures, the following diagrams are provided.

Experimental Protocols

The analysis of this compound and its metabolites in environmental matrices typically involves extraction followed by chromatographic separation and detection.

Sample Preparation and Extraction

Soil Samples:

-

A representative soil sample is collected and homogenized.

-

A subsample (e.g., 50 g) is mixed with an extraction solvent, commonly a mixture of methanol and water (e.g., 80:20 v/v).

-

The mixture is refluxed for a specified period (e.g., 1 hour) to ensure efficient extraction of the analytes from the soil matrix.

-

After cooling, an aliquot of the extract is collected.

-

The extract is then partitioned with a non-polar solvent like dichloromethane in a separatory funnel to isolate the analytes from water-soluble interferences.

-

The organic phase is collected and may undergo a clean-up step using column chromatography (e.g., with alumina) to remove remaining impurities.

-

The purified extract is evaporated to dryness and reconstituted in a suitable solvent for analysis.

Water Samples:

-

A water sample (e.g., 1 L) is passed through a solid-phase extraction (SPE) cartridge (e.g., C18 or a specialized polymer).

-

The analytes are adsorbed onto the solid phase, while the water and highly polar impurities pass through.

-

The cartridge is washed with deionized water to remove any remaining polar interferences.

-

The adsorbed analytes are then eluted from the cartridge using a small volume of an organic solvent or a solvent mixture (e.g., methanol:acetonitrile).

-

The eluent is collected, concentrated under a gentle stream of nitrogen, and reconstituted in the mobile phase for analysis.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is commonly used for the separation of this compound and its metabolites.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detector: A UV detector set at a wavelength where this compound and its metabolites exhibit strong absorbance (e.g., 254 nm) is often used for quantification.

-

Injection Volume: A standard injection volume of 20-50 µL is common.

-

Flow Rate: A flow rate of approximately 1.0 mL/min is typical.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS is primarily used for the confirmation of the identity of the analytes separated by HPLC.

-

The sample may require derivatization to increase the volatility of the metabolites for GC analysis.

-

The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions, allowing for unambiguous identification of the compounds.

This comprehensive guide provides a foundation for understanding the environmental behavior of this compound and its metabolites. Further research is warranted to obtain more precise quantitative data on the persistence and mobility of its primary degradation products to refine environmental risk assessments.

References

An In-depth Technical Guide to the Chemical Properties and Solubility of Isoxaben

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and solubility of isoxaben, a pre-emergence herbicide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodological insights. All quantitative data is presented in structured tables for ease of comparison, and key experimental protocols are detailed.

Core Chemical and Physical Properties of this compound

This compound, with the chemical name N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide, is a member of the benzamide and isoxazole families of chemicals.[1][2] It functions as a selective herbicide by inhibiting cellulose biosynthesis, a critical process in the formation of plant cell walls.[2][3][4]

The fundamental physicochemical properties of this compound are summarized in the table below, providing a clear reference for its identity and behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₄N₂O₄ | |

| Molecular Weight | 332.4 g/mol | |

| CAS Number | 82558-50-7 | |

| Appearance | White crystalline solid | |

| Melting Point | 176 - 179 °C | |

| Boiling Point | 427.8 °C at 760 mmHg | |

| Density | 1.138 g/cm³ | |

| Vapor Pressure | 4.13 x 10⁻⁹ mm Hg at 25 °C | |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.94 at 25 °C |

Solubility Profile of this compound

The solubility of a compound is a critical parameter influencing its environmental fate, bioavailability, and formulation. This compound exhibits low solubility in water and varying degrees of solubility in organic solvents.

Water Solubility

The aqueous solubility of this compound is limited, a factor that influences its application and environmental mobility.

| pH | Temperature (°C) | Solubility (mg/L) | Reference |

| 7 | 20 | 1.42 | |

| Not Specified | 25 | 1.0 - 2.0 (0.001-0.002 mg/mL) |

Solubility in Organic Solvents

This compound demonstrates higher solubility in several organic solvents, which is pertinent for analytical procedures and formulation development. The following table details its solubility in various organic media at 25 °C.

| Solvent | Solubility (mg/mL) | Reference |

| Methanol | 50 - 100 | |

| Ethyl Acetate | 50 - 100 | |

| Acetonitrile | 30 - 50 | |

| Dichloromethane | Slight | |

| Toluene | 4 - 5 | |

| Hexane | 0.07 - 0.08 |

Experimental Protocols

Accurate determination of chemical properties relies on standardized experimental protocols. Below are detailed methodologies for key experiments related to this compound's properties.

Determination of Water Solubility (Shake-Flask Method - based on OECD Guideline 105)

The shake-flask method is a widely accepted technique for determining the water solubility of substances.

Principle: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined and reported as its water solubility.

Apparatus:

-

Mechanical shaker or magnetic stirrer with temperature control.

-

Glass flasks with stoppers.

-

Centrifuge (optional).

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)).

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less).

Procedure:

-